1-(3-甲氧基苄基)-3-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

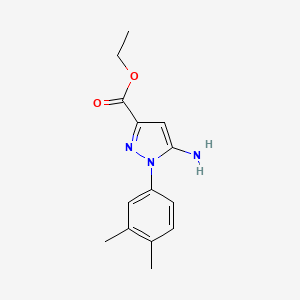

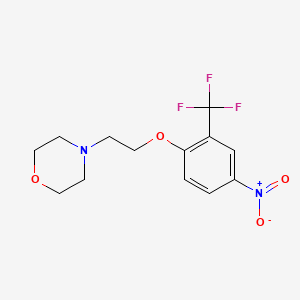

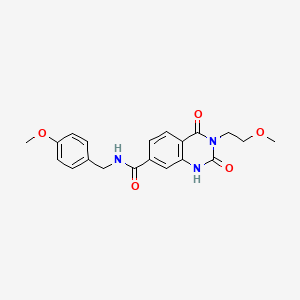

“1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. Based on its nomenclature, it likely contains a pyrazole core, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-Methoxybenzyl” indicates a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation . The exact method would depend on the starting materials and the specific conditions required.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a benzyl group with a methoxy (OCH3) substituent .

Chemical Reactions Analysis

Pyrazole compounds, in general, can participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions . The specific reactions that “1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” can undergo would depend on its exact structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

科学研究应用

合成与表征

- 一项针对类似化合物“3-(叔丁基)-N-(4-甲氧基苄基)-1-甲基-1H-吡唑-5-胺”的研究,讨论了一种高效的一锅两步合成工艺。该工艺以操作简便和反应时间短著称,表明了类似化合物简化生产的潜力 (Becerra, Rojas, & Castillo, 2021)。

抗菌特性

- 合成了一系列 1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺的衍生物,并测试了它们的抗菌和抗真菌活性。这项研究表明该化合物作为抗菌剂的潜力,特别是针对特定菌株的细菌和真菌 (Raju 等,2010)。

化学结构和性质

- 对“3-叔丁基-5-[(4-甲氧基苄基)氨基]-1-苯基-1H-吡唑”的研究突出了其结构中的氢键链,这对于理解该化合物的化学行为及其在各个领域的潜在应用至关重要 (Abonía 等,2007)。

抗肿瘤活性

- 已经合成了一些吡唑衍生物,包括类似于“1-(3-甲氧基苄基)-3-甲基-1H-吡唑-5-胺”的衍生物,并发现它们具有显着的抗肿瘤特性。这表明这些化合物在开发新的癌症疗法中具有潜在用途 (Kim 等,2011)。

构象研究和合成方法

- 对类似吡唑化合物的研究深入探讨了它们的结构解析,这对于理解它们的反应性和在药物化学和其他领域的潜在应用至关重要 (Paulson 等,2002)。

作用机制

Target of Action

A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration.

Mode of Action

For instance, N-3-methoxybenzyl-linoleamide, a macamide, has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . This inhibition could potentially lead to an increase in endocannabinoid levels, which could have various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

Biochemical Pathways

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially affect the endocannabinoid system by inhibiting faah . This could lead to an increase in endocannabinoid levels, affecting various downstream signaling pathways involved in pain perception, inflammation, and neuroprotection.

Pharmacokinetics

A study on n-3-methoxybenzyl-palmitamide, a macamide derived from lepidium meyenii (maca), showed that after oral administration in rats, the compound displayed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats .

Result of Action

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially increase endocannabinoid levels, leading to various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

未来方向

属性

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIXUFIHAQXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)